(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of this compound reflects its complex stereochemical architecture and functional group arrangement. The compound bears the Chemical Abstracts Service registry number 913258-07-8 and possesses the molecular formula C14H26O4Si with a molecular weight of 286.44 grams per mole. The systematic name incorporates several critical structural elements that define its three-dimensional arrangement and chemical identity.
The stereochemical designation (3aR,4S,5R,6aS) establishes the absolute configuration at four distinct stereogenic centers within the bicyclic framework. The 3a position adopts an R configuration, while the adjacent carbon at position 4 maintains an S configuration. The hydroxyl-bearing carbon at position 5 exhibits an R configuration, and the 6a position completes the stereochemical pattern with an S configuration. This specific arrangement of stereogenic centers contributes significantly to the compound's overall molecular shape and potential biological activity.
The hexahydro prefix indicates complete saturation of the cyclopenta[b]furan ring system, distinguishing this compound from its partially unsaturated analogs. The parent cyclopenta[b]furan structure consists of a five-membered cyclopentane ring fused to a five-membered furan ring through a shared carbon-carbon bond. The designation 2H-cyclopenta[b]furan-2-one specifies that the carbonyl group resides at the 2-position of the furan ring, creating a lactone functionality that serves as a defining structural feature.
The substituent pattern includes a hydroxymethyl group (-CH2OH) at position 4 and a triethylsilyloxy group at position 5. The triethylsilyl protecting group, commonly abbreviated as triethylsilyl in chemical literature, serves to mask the hydroxyl functionality while maintaining its potential for subsequent chemical transformations. The presence of both free and protected hydroxyl groups creates opportunities for selective chemical modifications and influences the compound's physical properties.
Table 1: Molecular Descriptors and Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C14H26O4Si |
| Molecular Weight | 286.44 g/mol |
| Chemical Abstracts Service Number | 913258-07-8 |
| Stereogenic Centers | 4 |
| Ring Systems | 2 (fused) |
| Functional Groups | Lactone, Alcohol, Silyl Ether |
Comparative Analysis of Cyclopenta[b]furan-2-one Derivatives
The cyclopenta[b]furan-2-one structural motif appears in numerous natural products and synthetic intermediates, creating a diverse family of compounds with varying degrees of saturation and substitution patterns. Comparative analysis reveals significant structural relationships between the target compound and other members of this chemical family, providing insights into structure-activity relationships and synthetic accessibility.
The parent hexahydro-2H-cyclopenta[b]furan-2-one, documented in PubChem with the identifier 11665410, represents the unsubstituted analog of the target compound. This fundamental structure possesses the molecular formula C7H10O2 and a molecular weight of 126.15 grams per mole, serving as the core framework upon which more complex derivatives are constructed. The International Union of Pure and Applied Chemistry name for this parent compound is 3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one, reflecting its fully saturated bicyclic nature.
The 5-hydroxy-hexahydro-cyclopenta[b]furan-2-one derivative, bearing PubChem identifier 4712618, provides a direct structural comparison with the target compound. This intermediate possesses the molecular formula C7H10O3 and molecular weight 142.15 grams per mole, differing from the target compound by the absence of the hydroxymethyl substituent and the triethylsilyl protecting group. The stereochemical designation (3aS,5S,6aS)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one demonstrates the variety of stereochemical arrangements possible within this structural framework.
Synthetic methodologies for accessing cyclopenta[b]furan derivatives have evolved to include hypervalent iodine-mediated cyclizations, as demonstrated in recent literature. The diacetoxyiodobenzene-induced domino oxidative cyclization provides access to substituted cyclopenta[b]furan systems through initial dehydrogenation followed by sequential cycloisomerization. This approach employs β-ketoesters linked with pentadiene tethers as starting materials, ultimately forming the desired bicyclic products with defined stereochemical configurations.
Advanced synthetic strategies have expanded to include cascade annulation reactions utilizing nitroarylcyclopropane-1,1-dicarbonitriles and 3-aryl-2-cyanoacrylates. These transformations demonstrate high stereoselectivity in establishing both the fused cyclopentane and furan rings in a single operation, highlighting the efficiency and step-economy achievable in modern cyclopenta[b]furan synthesis.
Table 2: Comparative Analysis of Cyclopenta[b]furan-2-one Derivatives
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Saturation Level |
|---|---|---|---|---|
| Parent Compound | C7H10O2 | 126.15 g/mol | Unsubstituted | Hexahydro |
| 5-Hydroxy Derivative | C7H10O3 | 142.15 g/mol | 5-OH | Hexahydro |
| Target Compound | C14H26O4Si | 286.44 g/mol | 4-CH2OH, 5-OSiEt3 | Hexahydro |
| Tetrahydro Analog | C7H8O2 | 124.14 g/mol | Unsubstituted | Tetrahydro |
Conformational Dynamics of Hexahydro-2H-cyclopenta[b]furan Systems
The conformational behavior of hexahydro-2H-cyclopenta[b]furan systems significantly influences their chemical reactivity, physical properties, and biological activity profiles. Comprehensive analysis of these conformational dynamics requires consideration of ring puckering, substituent orientations, and intramolecular interactions that stabilize specific three-dimensional arrangements.
Crystallographic studies of related bicyclo[3.3.0]octane derivatives provide fundamental insights into the preferred conformations of these fused ring systems. X-ray structural determinations reveal that cyclopentane rings within bicyclic frameworks typically adopt envelope conformations, with one carbon atom displaced from the plane defined by the remaining four carbons. This puckering pattern minimizes torsional strain while accommodating the geometric constraints imposed by ring fusion.
The stereochemical configuration at multiple centers within hexahydro-2H-cyclopenta[b]furan systems creates opportunities for trans-annular interactions between functional groups positioned on opposite faces of the bicyclic framework. Computational studies utilizing density functional theory methods have identified attractive interactions between oxygen-containing substituents and carbonyl groups, contributing to conformational stabilization through electrostatic effects.
Dihydroxylation studies of related cis-bicyclo[3.3.0]octene systems demonstrate the influence of conformational preferences on stereochemical outcomes. Osmium tetroxide-mediated oxidations of these substrates exhibit facial selectivity that correlates with the ground-state conformations of the starting materials. The preferred attack occurs from the face that minimizes torsional strain in the resulting transition state, providing predictive guidelines for stereochemical control in synthetic transformations.
Conformational analysis of the target compound must account for the steric requirements of both the hydroxymethyl and triethylsilyloxy substituents. The bulky triethylsilyl group likely adopts a pseudo-axial orientation to minimize steric interactions with the bicyclic framework, while the hydroxymethyl group may participate in intramolecular hydrogen bonding with the lactone carbonyl oxygen. These conformational preferences influence the compound's reactivity toward nucleophilic and electrophilic reagents.
The flexibility of the cyclopentane rings within the bicyclic system allows for dynamic conformational interconversion through pseudorotational processes. However, the presence of multiple substituents and the constraints imposed by ring fusion limit this flexibility, resulting in well-defined preferred conformations. Computational studies suggest that the energy barriers for conformational interconversion are sufficiently high to result in conformationally stable structures under ambient conditions.
Table 3: Conformational Parameters of Hexahydro-2H-cyclopenta[b]furan Systems
| Structural Feature | Preferred Conformation | Stabilizing Factors |
|---|---|---|
| Cyclopentane Ring | Envelope | Minimized Torsional Strain |
| Triethylsilyl Group | Pseudo-axial | Steric Considerations |
| Hydroxymethyl Group | Extended | Hydrogen Bonding Potential |
| Ring Junction | Cis Configuration | Thermodynamic Stability |
Propriétés
IUPAC Name |
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4Si/c1-4-19(5-2,6-3)18-13-8-12-10(11(13)9-15)7-14(16)17-12/h10-13,15H,4-9H2,1-3H3/t10-,11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGGSEPXQZJWBP-FVCCEPFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(C1CO)CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@H]2[C@@H]([C@H]1CO)CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581306 | |
| Record name | (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-[(triethylsilyl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913258-07-8 | |
| Record name | (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-[(triethylsilyl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthesis of the Core Lactone Intermediate
- Starting materials: Cyclopentadiene and dichloroacetyl chloride.
- Reaction: Cycloaddition followed by Baeyer-Villiger oxidation.
- Outcome: Racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one.
- Yield: Approximately 65.3%.
Resolution and Functionalization
- Resolution: The racemic intermediate is resolved using optically active phenethylamine (PEA).
- Prins reaction: The resolved intermediate undergoes Prins reaction with polyformaldehyde to introduce the hydroxymethyl group.
- Hydrolysis: Followed by hydrolysis without separation to yield (3aR,4S,5R,6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one.
- Yield: Around 26.4%.
Reduction to the Hydroxy Lactone
Protection of the Hydroxy Group with Triethylsilyl Group
- Reagent: Triethylsilyl chloride (TESCl) in the presence of a base (commonly imidazole or pyridine).
- Reaction: Selective silylation of the 5-hydroxy group to form the triethylsilyloxy substituent.
- Outcome: Formation of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one.
- Notes: This step is critical for protecting the hydroxy group during subsequent synthetic transformations and improves compound stability and selectivity.
Summary Table of Preparation Steps
Research Findings and Optimization
- The stereoselective synthesis and resolution steps ensure the high enantiomeric excess necessary for downstream synthesis.
- The triethylsilyl protecting group is favored due to its stability and ease of removal under mild conditions, facilitating further functional group transformations.
- Yields in the initial cycloaddition and oxidation steps are moderate to high, with the resolution and Prins reaction step being the most yield-limiting.
- Optimization efforts focus on improving the resolution step and exploring alternative protecting groups to enhance synthetic efficiency and versatility.
Analyse Des Réactions Chimiques
Protection and Deprotection Reactions
The triethylsilyl (TES) group at the C5 position acts as a temporary protecting group for the hydroxyl functionality, enabling selective reactivity at other sites.
Key Findings :
- The TES group is stable under mild acidic/basic conditions but readily cleaved by fluoride ions .
- Oxidation of the hydroxymethyl group proceeds without disrupting the lactone ring .
Ring-Opening and Functionalization
The bicyclic lactone undergoes controlled ring-opening to generate intermediates for prostaglandin synthesis.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Alkaline Hydrolysis | NaOH (aq.), methanol | Lactone → diol intermediate | 96% | |
| Reductive Amination | NaBH3CN, NH4OAc | Introduction of amine substituents at C4 | 78% |
Key Findings :
- Alkaline hydrolysis produces (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one , a key prostaglandin precursor .
- Reductive amination enables modification of the hydroxymethyl group for drug analog synthesis .
Coupling Reactions
The compound participates in stereoselective couplings to construct complex frameworks.
| Reaction Type | Partner | Catalyst | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | Arylboronic acids | BF3·Et2O | Cyclopenta[b]furan-aryl hybrids | 82% | |
| Suzuki-Miyaura | Vinylboronates | Pd(PPh3)4 | Cross-coupled products | 75% |
Key Findings :
- Boron trifluoride-mediated couplings retain stereochemical integrity at C3a–C6a .
- Suzuki reactions enable access to Δ9-tetrahydrocannabinol (THC) analogs .
Cyclization and Rearrangements
The bicyclic structure undergoes acid-catalyzed rearrangements to form fused polycyclic systems.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | TMSCl/NaI | Δ8-Tetrahydrodibenzopyran derivatives | 44% | |
| Hydrogenation | Pt2O/C | Saturated bicyclic lactones (3:1 R:S ratio) | 65% |
Key Findings :
Applications De Recherche Scientifique
Structural Characteristics
The compound features a hexahydro-cyclopenta[b]furan structure, which contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.
Medicinal Chemistry
Antitumor Activity : Research indicates that derivatives of Corey lactone diol exhibit antitumor properties. For instance, the compound has been studied for its effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation through various mechanisms of action.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of modified Corey lactone derivatives and their biological activities against specific cancer types. The results highlighted that certain modifications enhanced the compound's potency against tumor cells .
Organic Synthesis
Synthetic Intermediates : The compound serves as an important intermediate in the synthesis of complex organic molecules. Its hydroxymethyl and triethylsilyl groups facilitate various chemical transformations.
Data Table: Reactions Utilizing Corey Lactone Diol
| Reaction Type | Product | Reference |
|---|---|---|
| Alkylation | Alkylated furan derivatives | |
| Esterification | Esters for pharmaceutical use | |
| Cyclization | Novel cyclic compounds |
Material Science
Polymer Chemistry : The triethylsilyl group in the compound allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study : Research conducted at a leading materials science laboratory demonstrated that incorporating Corey lactone diol into polymer blends improved their thermal properties significantly while maintaining flexibility .
Mécanisme D'action
The mechanism of action of (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, while the triethylsilyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
The compound belongs to the hexahydro-2H-cyclopenta[b]furan-2-one family, which includes structurally related derivatives with variations in protecting groups, substituents, and stereochemistry. Below is a detailed comparison:
Structural Analogues with Different Protecting Groups
Key Observations :
- TES vs. TBDMS : The TES group offers moderate steric bulk, enabling faster deprotection under mild acidic conditions compared to the more stable TBDMS ether .
- Biological Relevance : The unprotected Corey lactone (C8H12O4) is pharmacologically active, while silylated derivatives are synthetic intermediates .
Derivatives with Aromatic or Aliphatic Substituents
Key Observations :
- Aromatic Substituents : Pyridine-containing derivatives (3al, 3am) exhibit distinct ¹H NMR shifts for aromatic protons (δ 8.25–8.26) and electron-withdrawing groups (e.g., OCH3 at δ 3.93) .
- Reactivity : Higher yields for 3al (70%) vs. 3am (48%) suggest steric or electronic effects influence cross-coupling efficiency .
Functionalized Analogues in Drug Development
Key Observations :
Activité Biologique
The compound (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one , also known as a derivative of hexahydro-2H-cyclopenta[b]furan-2-one, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentane ring and hydroxymethyl and triethylsilyl functional groups. Its molecular formula is , with a molecular weight of approximately 250.38 g/mol. The presence of the triethylsilyl group enhances its stability and solubility in organic solvents, which is beneficial for biological assays.
Antiviral Properties
Research indicates that derivatives of hexahydro-2H-cyclopenta[b]furan have significant antiviral activity. Specifically, studies have shown that certain analogs can act as effective inhibitors of HIV protease, a crucial enzyme in the HIV life cycle. The incorporation of the (3aR,4S,5R,6aS) stereochemistry appears to enhance binding affinity to the active site of the protease, thus inhibiting viral replication .
Anti-inflammatory Effects
In vitro studies suggest that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves modulation of signaling pathways associated with inflammation, including NF-kB and MAPK pathways .
Cytotoxicity Against Cancer Cells
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound disrupts cell cycle progression and induces apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- HIV Protease Inhibition : The compound binds to the active site of HIV protease through hydrogen bonding and hydrophobic interactions.
- Inflammatory Modulation : It inhibits NF-kB translocation to the nucleus by preventing IκB degradation.
- Apoptotic Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemical Confirmation : Use NMR spectroscopy to analyze coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) correlations to verify stereocenters. For example, reports optical rotation data ( in methanol), which should align with chiral HPLC or polarimetry results .
- Purity Assessment : Combine HPLC (with a chiral column) and melting point analysis (reported range: 117–119°C for similar Corey lactone derivatives ). Mass spectrometry (MS) or HRMS can validate molecular weight.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep under inert gas (e.g., argon) in airtight containers at 2–8°C to prevent hydrolysis of the triethylsilyl (TES) protecting group. highlights moisture sensitivity and recommends protection from air and humidity .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Safety protocols from advise wearing nitrile gloves, safety goggles, and working in fume hoods to avoid inhalation .
Q. What synthetic routes are commonly used to prepare cyclopenta[b]furan-2-one derivatives?
- Methodological Answer :
- Corey Lactone Analogs : describes synthesizing hexahydrofuropyranols via stereoselective cyclization using Lewis acids (e.g., BF₃·Et₂O) or enzymatic resolution . For the TES-protected hydroxymethyl group, a silylation step (e.g., TES-Cl in DMF with imidazole) can be applied post-cyclization.
- Key Steps : (1) Cyclopentene ring formation via Diels-Alder; (2) Lactonization under acidic conditions; (3) TES protection of the hydroxyl group.
Advanced Research Questions
Q. How can conflicting NMR data for cyclopenta[b]furan-2-one derivatives be resolved?
- Methodological Answer :
- Case Study : If signals for C-4 and C-5 overlap, use 2D NMR (HSQC, HMBC) to assign quaternary carbons. Compare with published data for Corey lactone diols (e.g., reports shifts at δ 4.2–4.5 ppm for hydroxymethyl protons) .
- Contradictions : If optical rotation conflicts with literature (e.g., vs. ), recheck enantiomeric excess via chiral chromatography or X-ray crystallography .
Q. What strategies optimize the regioselective triethylsilyl protection of the hydroxyl group in polyol intermediates?
- Methodological Answer :
- Selectivity : Use steric hindrance or hydrogen-bond directing groups . For example, achieved regioselective acylation in hexahydrofuropyranols using bulky bases (e.g., DBU) to deprotonate the most acidic hydroxyl .
- Reaction Monitoring : Track silylation progress via TLC (silica gel, hexane/EtOAc) or to detect TES-O intermediates.
Q. How can researchers mitigate side reactions during lactonization of hydroxy-acid precursors?
- Methodological Answer :
- Condition Screening : Test acid catalysts (e.g., PPTS vs. TsOH) in aprotic solvents (CH₂Cl₂, THF). used 4-nitrophenyl carbonates to stabilize intermediates and reduce epimerization .
- Byproduct Analysis : If diketone byproducts form (via overoxidation), employ low-temperature reactions (−78°C) or redox-neutral conditions (e.g., Mitsunobu reaction).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
